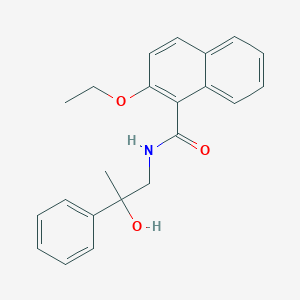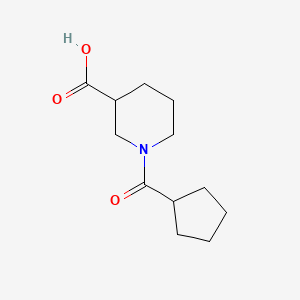
1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.29 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, has been a subject of interest in the field of organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring attached to a cyclopentylcarbonyl group and a carboxylic acid group . The InChI code for this compound is 1S/C12H19NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) .Chemical Reactions Analysis
Piperidine derivatives, including this compound, undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The presence of multiple functional groups in this compound makes it a versatile molecule for further chemical transformations .Scientific Research Applications
Synthesis and Chemical Structure Analysis
1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid and its derivatives have been synthesized and analyzed for their chemical structures and potential applications in various fields. For instance, a new access to piperidino-cyclopiperidinecarboxamides, which are constrained analogues of a pharmaceutical used diamine building block, demonstrates the compound's relevance in drug development and structural analysis of pharmaceutical compounds (Vilsmaier et al., 1996). These findings were supported by qualitative investigations showing different affinities to the opiate-μ receptor, providing a basis for understanding the structural and functional properties of these compounds in biological systems.
Molecular Complex Formation
The compound's ability to form stable molecular complexes with other chemicals has been explored, such as its interaction with 2,6-dichloro-4-nitrophenol, leading to stable hydrogen-bonded complexes. These studies highlight the compound's potential in forming specific molecular assemblies, which could be critical for designing new materials or drugs (Anioła et al., 2016).
Catalytic Applications
This compound derivatives have been used as catalysts in chemical reactions. For example, Fe3O4-PPCA nanoparticles, functionalized with piperidine-4-carboxylic acid (PPCA), have been developed as a novel nanomagnetic reusable catalyst for the efficient synthesis of complex organic compounds. This showcases the compound's versatility in enhancing the efficiency and sustainability of chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).
Host-Guest Chemistry
The compound's utility extends into the realm of host-guest chemistry, where it contributes to the understanding and development of complex molecular systems. This area of research explores the interactions between molecules to form complexes that have potential applications in drug delivery, molecular recognition, and the construction of nanoscale devices (Diederich, Dick, & Griebel, 1986).
Future Directions
The future directions for research on 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid and similar compounds likely involve further exploration of their synthesis, chemical reactions, and potential applications in the pharmaceutical industry . As piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids, they continue to be an important area of study .
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMZTUSRQTWDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
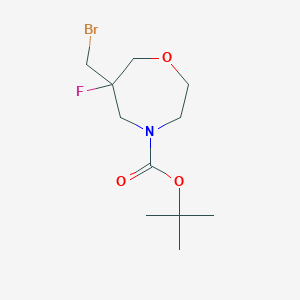
![N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2734551.png)
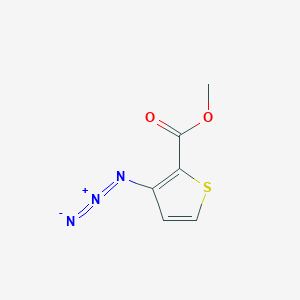
![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)
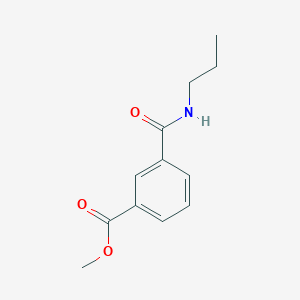
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)


![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)
![Methyl 2-((5-chloro-4-methylbenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2734565.png)
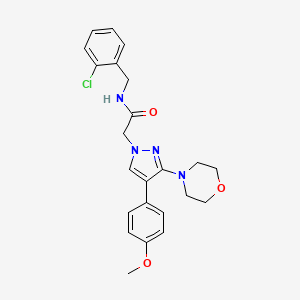
![11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole](/img/structure/B2734567.png)
